molecular formula C13H12BrNO3 B14766770 3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid

3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid

Cat. No.: B14766770
M. Wt: 310.14 g/mol
InChI Key: LPNPEMHGJLJGBL-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group at the 3-position, an isopropyl group at the 5-position, and a carboxylic acid group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoxazole.

    Addition of the Isopropyl Group: The isopropyl group can be added through a Friedel-Crafts alkylation reaction.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxyphenyl group instead of an isopropyl group.

    3-Bromopropionic acid: Similar bromine substitution but lacks the isoxazole ring.

Uniqueness

3-(3-Bromophenyl)-5-isopropylisoxazole-4-carboxylic acid is unique due to the combination of the bromophenyl group, isopropyl group, and isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

3-(3-bromophenyl)-5-propan-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H12BrNO3/c1-7(2)12-10(13(16)17)11(15-18-12)8-4-3-5-9(14)6-8/h3-7H,1-2H3,(H,16,17)

InChI Key

LPNPEMHGJLJGBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

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